3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one
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Overview
Description
3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one is an organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones .
Scientific Research Applications
3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Phenylphenol: A phenol analog of biphenyl with similar structural features.
Ethyl(4-phenylphenyl)acetate: A biaryl compound with potential therapeutic applications.
Bifonazole: An imidazole antifungal agent with a biphenyl moiety
Uniqueness
3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its pyridazinone ring fused with a biphenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
52239-89-1 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H14N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) |
InChI Key |
QTZSEXZBRBJVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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